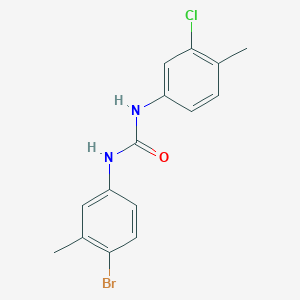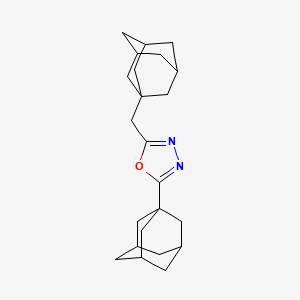![molecular formula C14H18N2O3 B4779161 methyl 4-[(1-piperidinylcarbonyl)amino]benzoate](/img/structure/B4779161.png)
methyl 4-[(1-piperidinylcarbonyl)amino]benzoate
Vue d'ensemble
Description
Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate, also known as PACMB, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. PACMB is a potent inhibitor of the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Mécanisme D'action
Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate inhibits the activity of HDAC enzymes by binding to the active site of the enzyme. HDAC enzymes remove acetyl groups from histone proteins, resulting in the condensation of chromatin and the repression of gene expression. By inhibiting HDAC activity, this compound increases histone acetylation, resulting in the activation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models. This compound has been shown to increase histone acetylation, resulting in the activation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate has several advantages for lab experiments. It is a potent inhibitor of HDAC enzymes and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. However, there are also some limitations to its use. This compound has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the use of methyl 4-[(1-piperidinylcarbonyl)amino]benzoate in scientific research. One area of research is the development of more potent and selective inhibitors of HDAC enzymes. Another area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. This compound has also been shown to have potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Further research is needed to explore the therapeutic potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a potent inhibitor of HDAC enzymes that has been widely used in scientific research. It has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. This compound has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the therapeutic potential of this compound in various diseases and to develop more potent and selective inhibitors of HDAC enzymes.
Applications De Recherche Scientifique
Methyl 4-[(1-piperidinylcarbonyl)amino]benzoate is widely used in scientific research due to its potent inhibitory activity against HDAC enzymes. HDACs are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory effects and neuroprotective effects in animal models.
Propriétés
IUPAC Name |
methyl 4-(piperidine-1-carbonylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-5-7-12(8-6-11)15-14(18)16-9-3-2-4-10-16/h5-8H,2-4,9-10H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXWPUDCFRRIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-bis[(4-isopropylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4779080.png)
![2-{3-chloro-5-ethoxy-4-[(3-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4779091.png)
![6-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4779095.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4779103.png)
![2-(2,5-dimethylphenyl)-3-methyl-4-[(2-methyl-1-piperidinyl)carbonyl]quinoline](/img/structure/B4779110.png)
![N-(3,5-dimethoxyphenyl)-N'-[4-(2-hydroxyethyl)phenyl]thiourea](/img/structure/B4779114.png)
![2-(3,4-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4779139.png)

![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4779145.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-fluorophenyl)acrylamide](/img/structure/B4779176.png)


![1-(2-chlorobenzoyl)-N-[4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4779189.png)